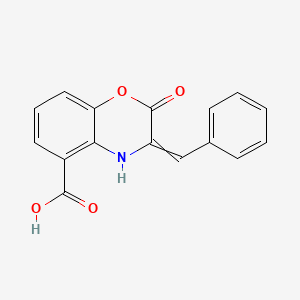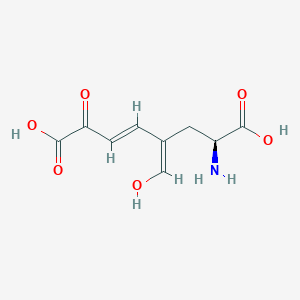
5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde is a (L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Identification as a Potential Biomarker
A study by Yu et al. (2018) revealed that 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde significantly increased in the serum of rats with Yin Deficiency Syndrome (YDS), a condition in traditional Chinese medicine. This compound, among others, was identified as a potential biomarker for YDS, offering insights into diagnosis and treatment approaches.
Role in Chemical Pathways and Reactions
Formation in Chemical Reactions
The work by Villard et al. (2003) discusses the synthesis of a novel taste enhancer, where 5-(hydroxymethyl)-2-furaldehyde, a key intermediate, is reacted with L-alanine under specific conditions. This process is relevant for understanding the formation and reactions involving this compound.
Enzymatic Breakdown
Orii et al. (2004) studied an enzyme responsible for deaminating a related compound, 2-amino-5-carboxymuconic 6-semialdehyde, which is chemically and functionally similar. Such studies enhance our understanding of the metabolic pathways and enzymatic actions involving these compounds.
Metabolic Engineering Applications
A study by Song et al. (2016) on Escherichia coli provides insight into metabolic engineering for producing chemicals like 3-hydroxypropionic acid and malonic acid through pathways that could be relevant to the metabolism of this compound.
Formation and Role in Maillard Reactions
The formation of colored compounds from Maillard-type reactions involving compounds like furan-2-carboxaldehyde and amino acids including L-alanine is discussed in Hofmann (1998). This indicates a potential role of this compound in food chemistry and related areas.
Involvement in Enzymatic Reactions and Pathways
He et al. (1998) explored enzymes that act on similar compounds, providing a framework for understanding the enzymatic reactions and pathways in which this compound might be involved.
Properties
Molecular Formula |
C9H11NO6 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
(E,5Z,7S)-7-amino-5-(hydroxymethylidene)-2-oxooct-3-enedioic acid |
InChI |
InChI=1S/C9H11NO6/c10-6(8(13)14)3-5(4-11)1-2-7(12)9(15)16/h1-2,4,6,11H,3,10H2,(H,13,14)(H,15,16)/b2-1+,5-4+/t6-/m0/s1 |
InChI Key |
BHPUNZCEYTVDTI-OMQYJPGKSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)/C(=C/O)/C=C/C(=O)C(=O)O |
SMILES |
C(C(C(=O)O)N)C(=CO)C=CC(=O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=CO)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


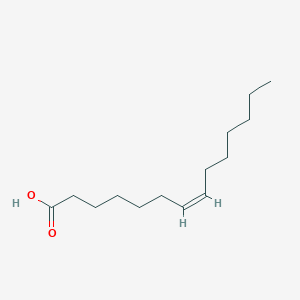
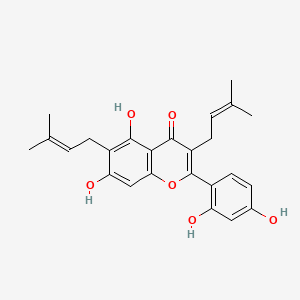
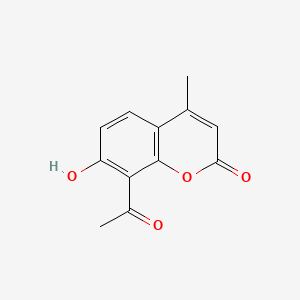
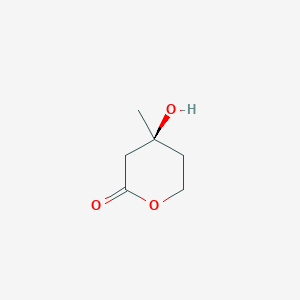
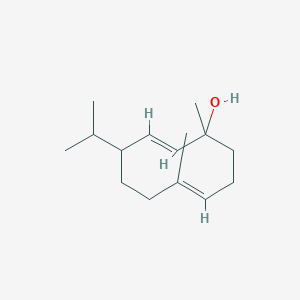
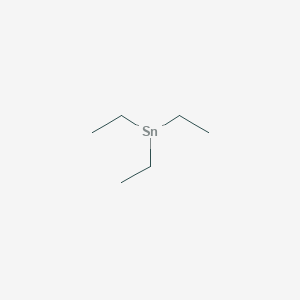
![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)





